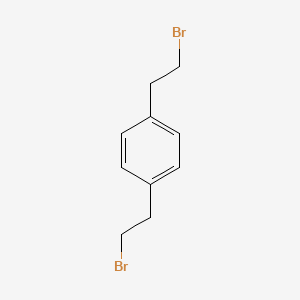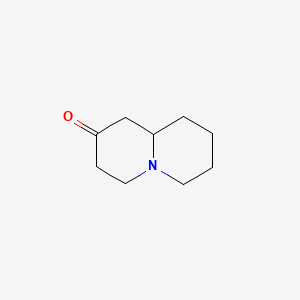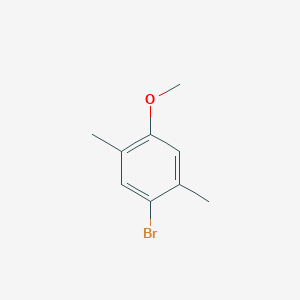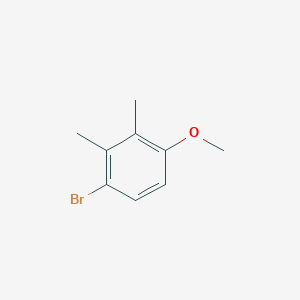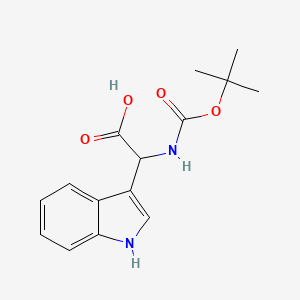
N-Boc-(3-indol)glicina
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protección de aminas en química sintética
La N-Boc-(3-indol)glicina se utiliza ampliamente para la protección N-Boc de aminas, lo cual es crucial en la química sintética debido a la prevalencia de las aminas en compuestos biológicamente activos . El grupo tert-butoxicarbonilo (Boc) se favorece por su estabilidad en diversas condiciones, incluida la resistencia a la hidrogenólisis catalítica y las condiciones básicas . Esta protección es esencial para la síntesis de moléculas complejas donde se necesita una reactividad selectiva.
Avance de materiales bioactivos
El compuesto juega un papel significativo en la síntesis de derivados de indol-3-carboxaldehído con sustituciones N-alquilo/arilo . Estos derivados son fundamentales para crear materiales bioactivos que exhiben una gama de propiedades, como actividades antibacterianas, antivirales y antioxidantes. La capacidad de formar bases de Schiff con estos derivados aumenta aún más su potencial en aplicaciones biológicas .
Aplicaciones de química verde
En el contexto del desarrollo sostenible, la this compound contribuye a las iniciativas de química verde. Permite la protección de aminas en condiciones respetuosas con el medio ambiente, como la irradiación por ultrasonidos y las reacciones sin catalizador, que son ventajosas en términos de costo, toxicidad y eficiencia .
Funcionalización de polímeros
El compuesto se utiliza en la funcionalización de la gelatina para introducir la funcionalidad de base de Schiff dentro de la matriz polimérica . Esta modificación da como resultado polímeros con mayor estabilidad, solubilidad y propiedades térmicas en comparación con la gelatina no modificada, lo que abre nuevas vías para el uso de estos materiales en diversas aplicaciones .
Síntesis peptidomimética
La this compound participa en la síntesis de peptidomiméticos, que son moléculas que imitan la estructura y la función de los péptidos . La desprotección del grupo N-Boc es un paso fundamental en la síntesis de estos compuestos, que tienen un potencial significativo en aplicaciones terapéuticas.
Mecanismo De Acción
Target of Action
N-Boc-(3-indole)glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, is a compound used in proteomics research It’s known that the compound is used for the protection of amino groups in various biologically active compounds .
Mode of Action
The compound operates by protecting the amino group in various compounds. The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in the synthesis of various biologically active compounds, where it helps in the protection and deprotection of functional groups .
Result of Action
The primary result of the action of N-Boc-(3-indole)glycine is the protection of the amino group in various compounds. This protection is crucial in the synthesis of various biologically active compounds .
Action Environment
The action of N-Boc-(3-indole)glycine can be influenced by various environmental factors. For instance, the compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature under ultrasound irradiation and catalyst-free conditions . Furthermore, the compound is stable under room temperature conditions .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQKPVCWGOPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373548 | |
| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58237-94-8 | |
| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58237-94-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
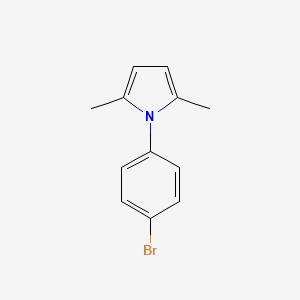
![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)
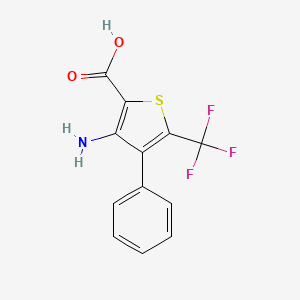

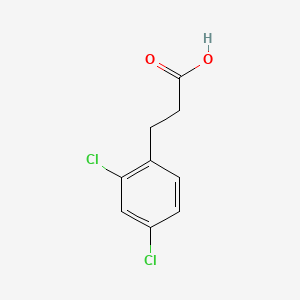
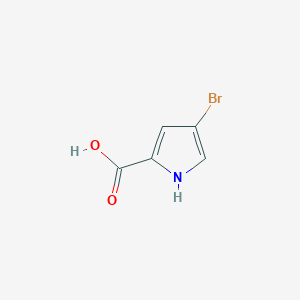

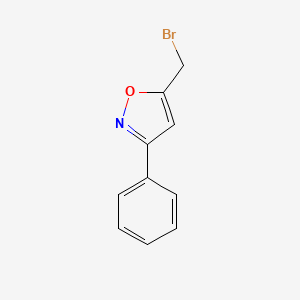
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)
